molecular formula C18H16O3S B560119 (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one CAS No. 1384268-04-5

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one

Cat. No.: B560119
CAS No.: 1384268-04-5
M. Wt: 312.383
InChI Key: OMVURDVBYIJCOI-FNORWQNLSA-N
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Description

SYP-5 is a novel inhibitor of hypoxia-inducible factor-1 (HIF-1), which plays a crucial role in the regulation of cellular response to low oxygen levels. This compound has shown significant potential in suppressing tumor cell migration, invasion, and angiogenesis, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of SYP-5 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its inhibitory activity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

SYP-5 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SYP-5 has a wide range of scientific research applications, including:

    Cancer Research: Due to its ability to inhibit HIF-1, SYP-5 is extensively studied for its potential in cancer therapy. .

    Biological Studies: SYP-5 is used to study the role of HIF-1 in cellular responses to hypoxia, providing insights into various physiological and pathological processes.

    Drug Development: The compound serves as a lead molecule for developing new drugs targeting HIF-1 and related pathways.

    Industrial Applications:

Mechanism of Action

SYP-5 exerts its effects by inhibiting the activity of hypoxia-inducible factor-1 (HIF-1). This inhibition is mediated through the suppression of the PI3K/AKT and MAPK/ERK pathways, which are upstream regulators of HIF-1. By inhibiting these pathways, SYP-5 reduces the expression of HIF-1 target genes, including vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP)-2, leading to decreased tumor cell migration, invasion, and angiogenesis .

Comparison with Similar Compounds

SYP-5 is unique in its dual inhibition of the PI3K/AKT and MAPK/ERK pathways, which distinguishes it from other HIF-1 inhibitors. Similar compounds include:

SYP-5’s unique mechanism of action and its ability to inhibit multiple pathways make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3S/c1-18(2)10-9-14-16(21-18)8-6-13(17(14)20)15(19)7-5-12-4-3-11-22-12/h3-11,20H,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVURDVBYIJCOI-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Reactant of Route 3
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Reactant of Route 4
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Reactant of Route 5
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Reactant of Route 6
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one

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